Bis(2-hydroxypropyl) bicarbamate

Description

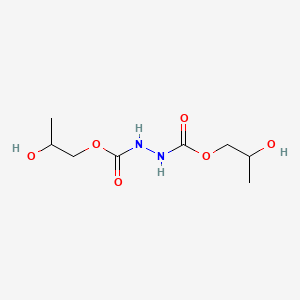

Bis(2-hydroxypropyl) bicarbamate is a hypothetical or lesser-documented compound that combines two carbamate groups with 2-hydroxypropyl moieties. Carbamates are organic compounds derived from carbamic acid, often used in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and stability . The "bis" designation implies two carbamate groups linked via a 2-hydroxypropyl backbone, which may enhance solubility or modify biological activity. However, the absence of direct data on this specific compound necessitates comparisons with structurally related substances.

Properties

CAS No. |

85279-81-8 |

|---|---|

Molecular Formula |

C8H16N2O6 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

2-hydroxypropyl N-(2-hydroxypropoxycarbonylamino)carbamate |

InChI |

InChI=1S/C8H16N2O6/c1-5(11)3-15-7(13)9-10-8(14)16-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |

InChI Key |

MSGFTHUDDIBEMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)NNC(=O)OCC(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-hydroxypropyl) bicarbamate can be synthesized through the reaction of 2-hydroxypropylamine with phosgene or its derivatives. The reaction typically involves the following steps:

Formation of the Intermediate: 2-hydroxypropylamine reacts with phosgene to form an intermediate chloroformate.

Formation of the Carbamate: The intermediate chloroformate then reacts with another molecule of 2-hydroxypropylamine to form this compound.

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxypropyl) bicarbamate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form 2-hydroxypropylamine and carbon dioxide.

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as halides or amines.

Major Products

Hydrolysis: 2-hydroxypropylamine and carbon dioxide.

Oxidation: Corresponding carbonyl compounds.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Bis(2-hydroxypropyl) bicarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.

Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2-hydroxypropyl) bicarbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bis(2-hydroxypropyl) bicarbamate, we analyze its closest analogs based on functional groups and applications:

2-Hydroxypropyl Carbamate (CAS 17464-96-9)

- Structure: Single carbamate group attached to a 2-hydroxypropyl chain (C₄H₈NO₃) .

- Properties : Exhibits low toxicity and versatility in materials science and biochemistry. Its hydroxyl and carbamate groups enable hydrogen bonding and reactivity with amines or carbonyl compounds .

- Applications: Used as a monomer in polymer synthesis or a precursor for drug delivery systems.

N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)

- Structure : Nitrosamine derivative with two 2-hydroxypropyl groups (C₆H₁₄N₂O₃) .

- Requires strict handling protocols (e.g., ventilation, protective equipment) due to occupational hazards .

- Applications : Primarily a laboratory chemical for research in toxicology or nitrosamine metabolism studies .

Bis(bis(2-carboxyethyl)aminopropyl)methylamine

- Properties : Acidic and alkaline reactivity, used as a multifunctional intermediate in organic synthesis.

- Applications : Employed in drug development and materials science for crosslinking or chelation .

Comparative Data Table

*Estimated based on structural complexity.

Key Research Findings

Toxicity Divergence: While 2-hydroxypropyl carbamate is considered low-risk, nitrosamine derivatives like N-Bis(2-hydroxypropyl)nitrosamine are linked to carcinogenicity, emphasizing the critical role of functional groups in safety profiles .

Reactivity : Carbamates generally exhibit lower reactivity compared to nitrosamines, making them safer for biomedical applications .

Synthetic Utility: Complex amines like Bis(bis(2-carboxyethyl)aminopropyl)methylamine highlight the importance of branching for multifunctional applications, a feature this compound may share .

Biological Activity

Bis(2-hydroxypropyl) bicarbamate, a carbamate compound, has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, applications in biological research, and relevant case studies, highlighting its significance in various fields.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which allows it to engage in hydrogen bonding and other non-covalent interactions with biological molecules. This capability is crucial for its biological activity, particularly in enzyme-catalyzed reactions.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate group can modulate the activity of these targets by altering their conformation and function. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may alter receptor activity, impacting signaling pathways.

Applications in Biological Research

This compound is utilized in several research applications:

- Enzyme Studies : It serves as a substrate or inhibitor in studies focused on enzyme-catalyzed reactions involving carbamates.

- Polymer Production : The compound is also used in synthesizing polymers with specific properties for biomedical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme-Catalyzed Reactions :

- A study demonstrated that this compound could serve as a substrate for various enzymes, providing insights into its role in metabolic processes.

- The compound was shown to affect the kinetics of enzyme reactions, indicating potential applications in drug design.

- Toxicity and Safety :

- Polymeric Applications :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.